

# Spectral Data and Characterization of 2-Methylbenzamide: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methylbenzamide

Cat. No.: B093974

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## Abstract

This technical guide provides a comprehensive overview of the spectral data for **2-Methylbenzamide**. Due to the limited availability of public spectral data for **2-Methylbenzamide**, this document presents the available data for the closely related compound, 2-Methylbenzamide, as a reference. This guide includes a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for their acquisition. Additionally, a logical workflow for the spectral analysis of such compounds is provided. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of benzamide derivatives.

## Introduction

**2-Methylbenzamide** is a member of the benzamide class of compounds, which are characterized by a benzene ring substituted with an amide group. The amide functional group, with its unique electronic and structural properties, makes these compounds valuable in medicinal chemistry and materials science. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of synthesized **2-Methylbenzamide**.

Note on Data Availability: Publicly accessible, experimentally verified spectral data specifically for **2-Methylbenzamide** is scarce. Therefore, this guide presents the comprehensive

spectral data available for the structurally similar compound, 2-Methylbenzamide. It is crucial to note the structural difference: 2-Methylbenzamide contains a carbonyl group (C=O) in place of the imino (=NH) and amino (-NH<sub>2</sub>) groups of **2-Methyl-benzamidine**. While the aromatic region of the NMR spectra and some mass spectral fragmentation patterns may show similarities, the IR spectra and the chemical shifts of the substituent group will differ significantly.

## Spectral Data Summary of 2-Methylbenzamide

The following tables summarize the key spectral data for 2-Methylbenzamide (CAS: 527-85-5).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectral Data of 2-Methylbenzamide

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.71	s	1H	NH
~7.36-7.30	m	3H	Aromatic CH
~7.24-7.21	m	2H	Aromatic CH
~6.34	b	2H	NH <sub>2</sub>
~2.37	s	3H	CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz[1]

Table 2: <sup>13</sup>C NMR Spectral Data of 2-Methylbenzamide

Chemical Shift ( $\delta$ ) ppm	Assignment
~176.40	C=O
~142.33	Aromatic C
~140.33	Aromatic C
~135.78	Aromatic C
~134.88	Aromatic C
~132.21	Aromatic C
~130.13	Aromatic C
~24.00	CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz<sup>[1]</sup>

## Infrared (IR) Spectroscopy

Table 3: IR Spectral Data of 2-Methylbenzamide

Wavenumber (cm <sup>-1</sup> )	Interpretation
3400-3100	N-H stretching (amide)
3100-3000	C-H stretching (aromatic)
~1650	C=O stretching (amide I)
~1600	N-H bending (amide II)
1600-1450	C=C stretching (aromatic)

Technique: KBr Pellet or Nujol Mull

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 2-Methylbenzamide

m/z	Interpretation
135	[M] <sup>+</sup> (Molecular Ion)
119	[M-NH <sub>2</sub> ] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

Ionization Method: Electron Ionization (EI)<sup>[2]</sup>

## Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for compounds such as **2-Methyl-benzamidine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
  - Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is required.
  - Transfer the solution to a 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition:
  - Use a standard single-pulse sequence.
  - Set the spectral width to approximately 16 ppm, centered around 6 ppm.
  - Employ a 30-degree pulse angle.
  - Set the relaxation delay to 1-2 seconds.
  - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

- <sup>13</sup>C NMR Acquisition:
  - Use a proton-decoupled pulse sequence.
  - Set the spectral width to approximately 220 ppm, centered around 100 ppm.
  - Set the relaxation delay to 2-5 seconds.
  - Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of <sup>13</sup>C.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum.
  - Perform baseline correction.
  - Calibrate the chemical shift scale using the solvent peak or TMS (0 ppm).
  - Integrate the peaks in the <sup>1</sup>H NMR spectrum and assign the chemical shifts in the <sup>13</sup>C NMR spectrum.

## Infrared (IR) Spectroscopy (FTIR-ATR)

- Sample Preparation:
  - Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
  - Record the spectrum over a range of 4000 to 400 cm<sup>-1</sup>.
  - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
  - Collect a background spectrum of the clean ATR crystal prior to sample analysis.
- Data Analysis:

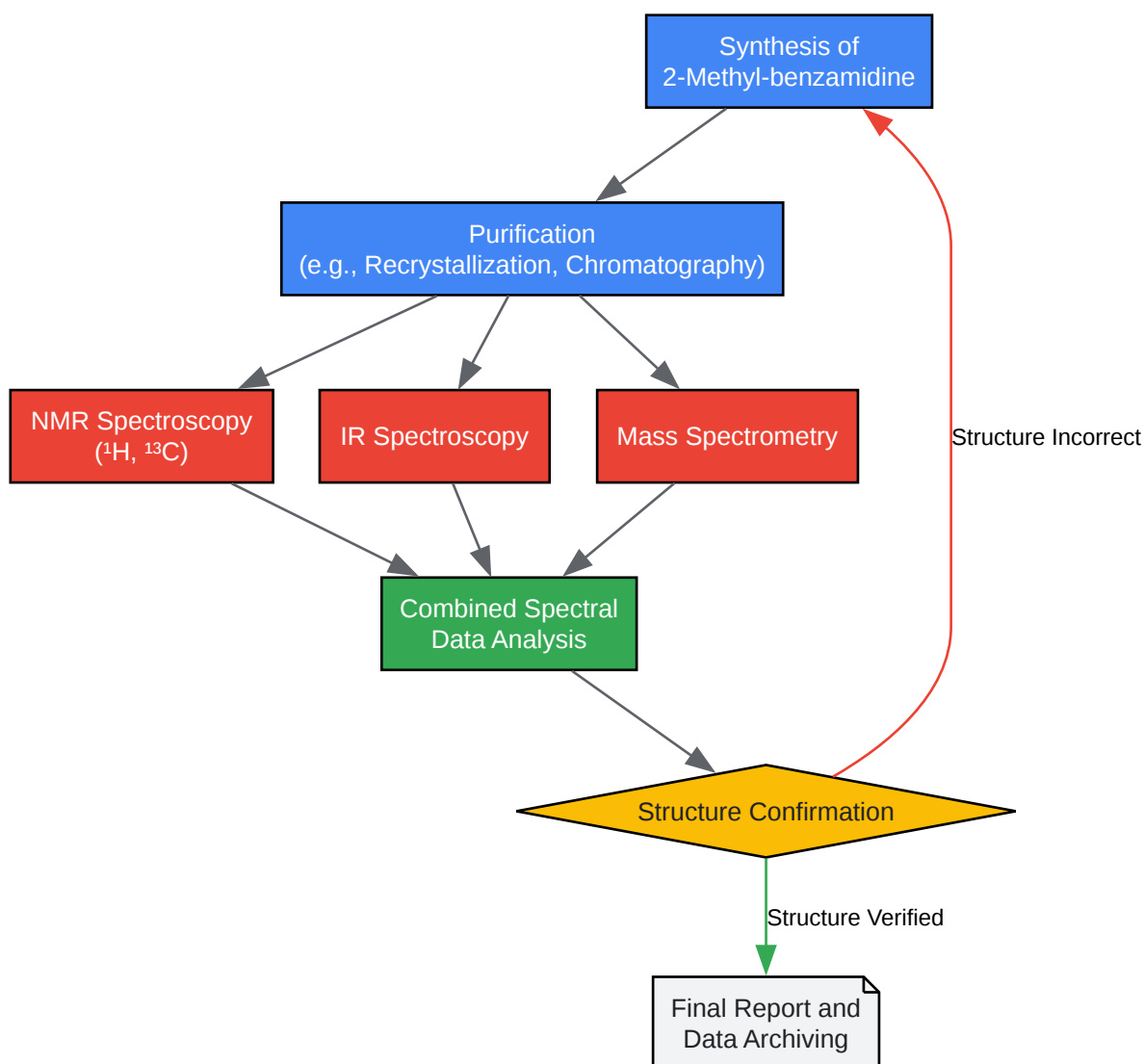
- The instrument software will automatically subtract the background from the sample spectrum.
- Identify and annotate the characteristic absorption bands corresponding to the functional groups in the molecule.

## Mass Spectrometry (MS)

- Sample Preparation:
  - Prepare a dilute solution of the sample (1-10  $\mu\text{g}/\text{mL}$ ) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrument Setup (Electron Ionization - EI):
  - Introduce the sample into the ion source (e.g., via a direct insertion probe or GC).
  - Ionize the sample using a standard electron energy of 70 eV.
  - Scan a mass-to-charge ( $m/z$ ) range appropriate for the expected molecular weight (e.g.,  $m/z$  40-400).
- Data Analysis:
  - Identify the molecular ion peak.
  - Analyze the fragmentation pattern to deduce the structure of the molecule.

## Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectral characterization of a target compound like **2-Methyl-benzamide**.



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Caption: Workflow for Synthesis and Spectral Characterization.

## Conclusion

This technical guide provides a foundational understanding of the spectral characteristics of **2-Methyl-benzamidine** by leveraging data from the closely related 2-Methylbenzamide. The detailed experimental protocols and the logical workflow for spectral analysis offer a practical framework for researchers in the field. Accurate and thorough spectral analysis is indispensable for the successful synthesis, characterization, and development of novel benzamidine-based compounds.

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## References

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